2-bromo-1-N-propylbenzene-1,4-diamine
Description
2-Bromo-1-N-propylbenzene-1,4-diamine is an aromatic diamine derivative featuring a bromine atom at the 2-position of the benzene ring and an N-propyl substituent on one of the amine groups at the 1-position. Its structure combines electron-withdrawing (bromine) and electron-donating (alkylamine) groups, influencing its reactivity and physical properties.
Properties
IUPAC Name |
2-bromo-1-N-propylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6,12H,2,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWLYUIANLFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-N-propylbenzene-1,4-diamine typically involves a multi-step process:
Friedel-Crafts Acylation:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine group.
Bromination: Finally, the bromine atom is introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-N-propylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced further to form different derivatives.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other halogens, typically in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine would yield 2-chloro-1-N-propylbenzene-1,4-diamine .
Scientific Research Applications
Organic Synthesis
2-Bromo-1-N-propylbenzene-1,4-diamine serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of derivatives with diverse functional groups.
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential therapeutic applications in treating bacterial infections.
- Anticancer Activity : Preliminary studies have indicated that it may induce apoptosis in cancer cells. The following table summarizes its cytotoxic effects on different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
These results highlight its potential as a lead compound in developing new cancer therapies.
Medicinal Chemistry
The compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents that can modulate enzyme activity or receptor functions.
Case Studies
Several case studies provide insights into the applications and efficacy of related compounds:
- Study on Antimicrobial Efficacy : Research conducted by Smith et al. (2020) demonstrated that brominated aromatic amines exhibit enhanced activity against resistant bacterial strains compared to their non-brominated counterparts.
- Anticancer Research : Johnson et al. (2021) explored the structure-activity relationship of similar compounds and found that modifications at the amine position significantly influence cytotoxicity across various cancer cell lines.
- Toxicological Assessment : A review by Lee et al. (2019) assessed the toxicological profiles of brominated compounds, indicating potential risks related to mutagenicity and carcinogenicity, which must be considered in therapeutic contexts.
Mechanism of Action
The mechanism of action of 2-bromo-1-N-propylbenzene-1,4-diamine involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The bromine atom acts as an electrophile, facilitating the substitution reactions on the benzene ring.
Enzyme Inhibition: The amine groups can interact with enzyme active sites, potentially inhibiting their activity.
Pathways Involved: The compound can affect biochemical pathways involving amine and bromine interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Alkyl Chain Length and Electronic Modifications
2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine
- Structure : Bromine at position 2, with methyl groups on both amines (N1 and N4).
- The electron-donating methyl groups may increase electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.
- Applications : Used in crystallography and small-molecule refinement studies (e.g., SHELX software applications) .
2-Bromo-1-N-butylbenzene-1,4-diamine
- Structure : N-butyl group replaces N-propyl.
- Key Differences: The longer alkyl chain (butyl vs. Stability at room temperature is comparable, but melting points may differ due to chain length .
1-N-[3-(Diethylamino)propyl]-2-fluorobenzene-1,4-diamine
- Structure: Fluorine replaces bromine; the amine substituent includes a diethylamino-propyl group.
- The diethylamino group enhances solubility in organic solvents and may confer basicity .
Positional Isomerism and Halogen Effects
4-Bromo-1,2-diaminobenzene
- Structure : Bromine at position 4; amines at positions 1 and 2.
- Key Differences : Positional isomerism drastically alters electronic distribution. The 1,2-diamine configuration creates a meta-directing effect for further substitutions, whereas the 1,4-diamine in the target compound allows para-directed reactivity.
- Safety : Immediate medical attention is required upon exposure due to delayed toxic effects .
2-Nitro-N1-phenylbenzene-1,4-diamine
- Structure : Nitro group replaces bromine; N-phenyl substituent on the amine.
- Key Differences : The nitro group is a stronger electron-withdrawing group than bromine, significantly reducing electron density on the ring. This enhances susceptibility to reduction reactions. N-phenyl groups introduce steric hindrance, limiting applications in planar molecular systems (e.g., DNA intercalators) .
DPA-TRZ (N1-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N1-(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine)
- Structure : Complex triazine and triphenylamine substituents.
- Key Differences : The extended conjugation and electron-deficient triazine core enable use in thermally activated delayed fluorescence (TADF) OLEDs. Brominated analogs like the target compound may lack sufficient conjugation for such applications but could serve as intermediates in synthesizing similar emitters .
ICI (8-(Chloromethyl)-9'-purine-2,6-diamine)
- Structure : Bicyclic purine core with diamine groups.
- Key Differences : Planar bicyclic structures (e.g., purines, quinazolines) exhibit DNA intercalation due to aromatic stacking. Brominated diamines like the target compound may lack planarity but could be modified for antitumor applications by introducing intercalating motifs .
Biological Activity
2-Bromo-1-N-propylbenzene-1,4-diamine is a compound of growing interest in the fields of medicinal chemistry and biological research. Its structure, featuring a bromine atom and a propylamine group on a benzene ring, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of both bromine and an amine group contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, altering cellular signaling processes.
- Electrophilic Reactions : The bromine atom allows for electrophilic aromatic substitution reactions, leading to the formation of more reactive derivatives that can interact with biological macromolecules.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, related brominated aromatic amines have been tested against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Percentage |
|---|---|---|
| This compound | Staphylococcus aureus | 75% |
| This compound | Escherichia coli | 70% |
These results indicate that the compound could be effective against common pathogens.
Anticancer Properties
Research has indicated potential anticancer activity for similar compounds. In vitro studies have demonstrated that brominated derivatives can induce apoptosis in cancer cell lines through various mechanisms:
- Induction of ROS : Reactive oxygen species (ROS) generation leading to oxidative stress.
- Cell Cycle Arrest : Interference with cell cycle progression.
A notable study reported that a structurally related compound significantly inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 30 µM .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various brominated compounds, this compound was evaluated for its antimicrobial efficacy. The compound demonstrated a strong inhibitory effect against Bacillus subtilis, with an inhibition rate exceeding 80% at higher concentrations. This suggests its potential as a lead compound in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A study focused on the anticancer properties of related compounds showed that derivatives with similar structures exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved apoptosis through caspase activation and mitochondrial dysfunction. The study highlighted the importance of substituent groups in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
